molecular formula C8H5Cl3O3S B13262118 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride

3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride

Cat. No.: B13262118
M. Wt: 287.5 g/mol
InChI Key: RVFGHZSPZLBLPM-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride is an organic compound characterized by the presence of chloro, chlorosulfonyl, and methyl groups attached to a benzoyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride typically involves the chlorination of 4-methylbenzoyl chloride followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Types of Reactions:

    Substitution Reactions: The chloro and chlorosulfonyl groups make the compound highly reactive towards nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically require mild to moderate temperatures and may be carried out in solvents such as dichloromethane or toluene.

Major Products:

    Substituted Derivatives: The primary products of these reactions are substituted derivatives where the chloro or chlorosulfonyl groups are replaced by the nucleophile.

Scientific Research Applications

3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chloro and chlorosulfonyl groups enhance the electrophilicity of the benzoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

  • 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
  • 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Uniqueness: 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.

Properties

Molecular Formula

C8H5Cl3O3S

Molecular Weight

287.5 g/mol

IUPAC Name

3-chloro-5-chlorosulfonyl-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl3O3S/c1-4-6(9)2-5(8(10)12)3-7(4)15(11,13)14/h2-3H,1H3

InChI Key

RVFGHZSPZLBLPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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